N,N''-Dimethyl-N'-nitroguanidine
CAS No.: 101250-97-9
Cat. No.: VC20553424
Molecular Formula: C3H8N4O2
Molecular Weight: 132.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101250-97-9 |
|---|---|
| Molecular Formula | C3H8N4O2 |
| Molecular Weight | 132.12 g/mol |
| IUPAC Name | 1,2-dimethyl-3-nitroguanidine |
| Standard InChI | InChI=1S/C3H8N4O2/c1-4-3(5-2)6-7(8)9/h1-2H3,(H2,4,5,6) |
| Standard InChI Key | MXGMWOVBYAQMPV-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=NC)N[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
N,N''-Dimethyl-N'-nitroguanidine features a guanidine backbone modified by a nitro group (-NO₂) at the N'-position and methyl groups (-CH₃) at the N and N'' positions. The molecular structure imparts unique electronic and steric effects, influencing its reactivity and stability. X-ray diffraction studies of analogous nitroguanidines, such as α- and β-nitroguanidine, reveal orthorhombic crystal systems with elongated rod-like morphologies and densities near 1.78 g/cm³ . While direct crystallographic data for the dimethyl variant is limited, its methyl substituents likely reduce intermolecular hydrogen bonding compared to parent nitroguanidine, altering solubility and thermal behavior .
Table 1: Key Molecular Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₃H₈N₄O₂ | |
| Molecular Weight | 132.12 g/mol | |
| Crystal System (analog) | Orthorhombic (α-nitroguanidine) | |
| Density (analog) | 1.78 g/cm³ (α-nitroguanidine) |
Synthesis and Manufacturing
The synthesis of N,N''-Dimethyl-N'-nitroguanidine can be inferred from methods developed for related nitroguanidines. A common approach involves the nitration of substituted guanidine precursors. For example, guanidine nitrate reacts with concentrated sulfuric acid to yield nitroguanidine, with yields exceeding 90% under optimized conditions . Adapting this method, dimethylguanidine derivatives may undergo nitration using mixed acids (H₂SO₄/HNO₃).
Key variables influencing synthesis include:
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Acid Concentration: Sulfuric acid concentrations above 90% enhance nitration efficiency by stabilizing reactive intermediates .
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Temperature Control: Reactions maintained below 30°C minimize decomposition side reactions .
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Molar Ratios: A 3:1 ratio of sulfuric acid to guanidine precursor maximizes conversion in analogous systems .
Continuous production processes, as described for nitroguanidine, could be adapted for the dimethyl variant by adjusting feedstock ratios and precipitation protocols .
Physicochemical Properties
Solubility and Stability
Nitroguanidine derivatives exhibit solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and concentrated acids due to protonation of the guanidine moiety . The dimethyl substitution likely reduces aqueous solubility compared to unsubstituted nitroguanidine, which dissolves readily in sulfuric acid (18 g/100 mL at 25°C) . Thermal stability is a critical parameter for energetic materials; nitroguanidine decomposes at 232°C, and the dimethyl analog may exhibit similar or slightly lower decomposition thresholds due to steric effects .
Spectroscopic Features
Infrared (IR) spectroscopy of nitroguanidine reveals characteristic N-H stretches (3250–3350 cm⁻¹) and nitro group vibrations (1530–1560 cm⁻¹) . Nuclear magnetic resonance (NMR) data for the dimethyl derivative would show distinct methyl proton signals near δ 2.8–3.2 ppm (¹H NMR) and nitro-group carbon resonances at δ 85–90 ppm (¹³C NMR) .
Reactivity and Functional Transformations
N,N''-Dimethyl-N'-nitroguanidine participates in reactions typical of nitroguanidines:
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Reduction: Catalytic hydrogenation or treatment with zinc in acetic acid reduces the nitro group to an amine, yielding dimethylaminoguanidine .
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Alkylation: The guanidine nitrogen atoms can undergo further alkylation under basic conditions, forming quaternary ammonium derivatives .
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Hydrolysis: Strong acidic or basic conditions cleave the guanidine backbone, producing urea derivatives and methylamines .
Industrial and Research Applications
Energetic Materials
Nitroguanidines are valued in propellants and explosives for their high nitrogen content and thermal stability. The dimethyl variant may serve as a stabilizer or desensitizing agent in composite explosives, though its lower density (compared to nitroguanidine) could limit detonation velocity .
Agricultural Chemistry
Nitro-substituted guanidines have been investigated as herbicides and insecticides. The dimethyl group may enhance lipid solubility, improving pesticide penetration .
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